7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, which is a common motif in medicinal chemistry.
Preparation Methods
The synthesis of 1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can be achieved through various synthetic routes. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes arylation using aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under microwave irradiation to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura cross-coupling, to form more complex structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of CDK2 (Cyclin-Dependent Kinase 2), which plays a vital role in cell cycle progression. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby halting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-BENZYL-4-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity, similar to the compound .
1,3-Thiazolidine pyrimidine derivatives: These compounds also exhibit significant antimicrobial and anticancer activities.
Properties
Molecular Formula |
C25H23ClF3N5 |
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Molecular Weight |
485.9 g/mol |
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H23ClF3N5/c1-17-15-21(33-13-11-32(12-14-33)16-18-7-3-2-4-8-18)34-24(30-17)22(23(31-34)25(27,28)29)19-9-5-6-10-20(19)26/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
NFFHAXOIIXTTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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